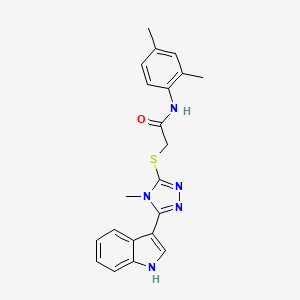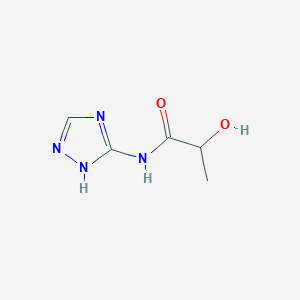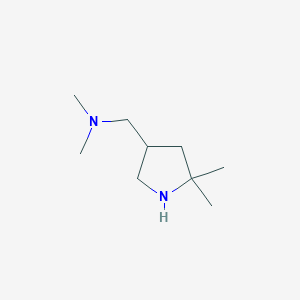
1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5,5-Dimethylpyrrolidin-3-yl)methanol” is a chemical compound with the CAS Number: 1784056-43-4 . It has a molecular weight of 129.2 . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “(5,5-Dimethylpyrrolidin-3-yl)methanol” is 1S/C7H15NO/c1-7(2)3-6(5-9)4-8-7/h6,8-9H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
“(5,5-Dimethylpyrrolidin-3-yl)methanol” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
- Neurokinin-1 Receptor Antagonist : A compound similar to 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine, namely 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, was identified as a high-affinity, orally active h-NK(1) receptor antagonist. This compound has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Chemical Synthesis and Properties
Hexahydropyrimidine Derivatives : The chemical compound 5,5-Dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine, related to the query compound, was synthesized via a condensation reaction. It's part of a class of compounds present in several natural products and pharmaceutical agents with various pharmacological activities. These compounds are also found in bioactive compounds like antiinflammatory and analgesic agents, fungicides, antibacterials, parasiticides, and antivirals (Abu-Obaid et al., 2014).
Synthesis of Pyrrolidinyl Piperidine : 3-(Pyrrolidin-1-yl)piperidine, a compound structurally related to the query, was synthesized using a novel method based on exhaustive catalytic hydrogenation. This compound is significant in medicinal chemistry (Smaliy et al., 2011).
Cytotoxicity Studies in Anticancer Agents : Research on a related compound, 1-(cyclopenta-2,4-dien-1-ylidene)-N,N-dimethylmethanamine, shows it as a precursor in the synthesis of 'titanocene' anticancer agents. These agents demonstrated significant cytotoxicity in cellular models (Hogan et al., 2008).
Applications in Organic Synthesis and Medicinal Chemistry
Guanidine Compounds Synthesis : A study involving the preparation of mono- and N,N-di-alkylguanidines, where compounds like pyrrolidine and piperidine were used, contributes to the understanding of guanidine compounds' synthesis and properties (Bannard et al., 1958).
Calcium Antagonist Synthesis : Research into the stereochemistry of calcium antagonists involved synthesizing enantiomers of a compound structurally related to 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine. This helped in understanding the chiral properties of calcium channel antagonists (Tamazawa et al., 1986).
Synthesis of Antibiotic Intermediates : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the synthesis of the antibiotic premafloxacin, was developed through a process involving asymmetrical Michael addition and stereoselective alkylation (Fleck et al., 2003).
Luminescence Studies and Material Science
- Phosphorescence in Organic Light-Emitting Diode : Studies on cyclometalated iridium(III) complexes, where derivatives of 2-(5-methylthiophen-2-yl)pyridinato were used, showed high efficiency in red phosphorescence, relevant for applications in organic light-emitting diodes (Tsuboyama et al., 2003).
Progesterone Receptor Modulators
- Progesterone Receptor Modulators : Research into progesterone receptor modulators led to the development of compounds like 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, used in female healthcare for conditions like contraception and endometriosis (Fensome et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5,5-dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)5-8(6-10-9)7-11(3)4/h8,10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDQOLSGXKFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)
![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)

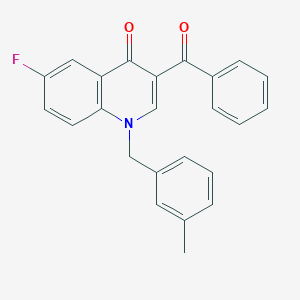



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2997138.png)
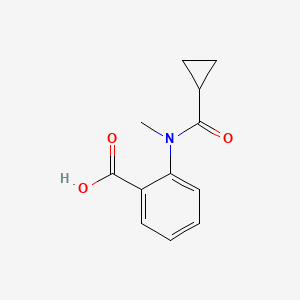
![4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2997140.png)

